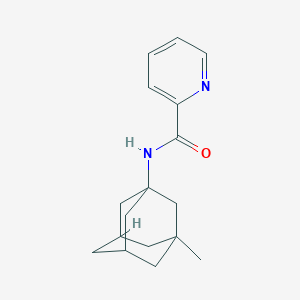![molecular formula C10H14N2O5S2 B6033629 N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine](/img/structure/B6033629.png)
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine, also known as DTCA, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. DTCA is a derivative of the amino acid alanine and contains a thienylcarbonyl group and a dimethylamino sulfonyl group. In
Mecanismo De Acción
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine inhibits the activity of HDACs by binding to the active site of the enzyme and preventing it from deacetylating histones. This leads to changes in gene expression and can affect various cellular processes. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has been found to have various biochemical and physiological effects in cells and organisms. Inhibition of HDACs can lead to changes in gene expression patterns, which can affect cellular processes such as cell growth, differentiation, and apoptosis. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit HDACs with high specificity. However, N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine can be expensive to synthesize and may have limited solubility in certain solvents, which can affect its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine. One potential area of research is the development of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine derivatives with improved properties, such as increased solubility or potency. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine could also be studied further for its potential applications in drug discovery and development, particularly in the development of new cancer treatments. Additionally, N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine could be used in combination with other compounds to study their effects on cellular processes and disease development.
Métodos De Síntesis
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine can be synthesized through a multistep process that involves the reaction of alanine with thionyl chloride, followed by the reaction with 4-(dimethylamino)sulfonyl-2-chlorothiophene. The resulting product is then purified through recrystallization to obtain pure N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine.
Aplicaciones Científicas De Investigación
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has been used in various scientific research studies due to its potential applications in drug discovery and development. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has been found to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and are involved in the development of cancer and other diseases. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has also been studied for its potential use as a fluorescent probe for imaging and detecting certain molecules in biological systems.
Propiedades
IUPAC Name |
2-[[4-(dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S2/c1-6(10(14)15)11-9(13)8-4-7(5-18-8)19(16,17)12(2)3/h4-6H,1-3H3,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQLOSACNGOKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=CS1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-chlorophenyl)-4-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]piperazine](/img/structure/B6033552.png)
![N-methyl-N-[(1-methyl-2-piperidinyl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6033553.png)
![1-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine](/img/structure/B6033557.png)
![6-(3-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6033568.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea](/img/structure/B6033573.png)
![2-methoxy-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B6033577.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6033581.png)
![ethyl [1-({[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B6033583.png)
![ethyl 7-cyclopropyl-3-(2,5-dimethylbenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6033590.png)
![4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6033605.png)

![3-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B6033618.png)
![2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate](/img/structure/B6033627.png)